N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3S/c1-35(23-10-4-2-5-11-23)29(40)22-42-32-34-26-15-9-8-14-25(26)30-33-27(31(41)38(30)32)16-17-28(39)37-20-18-36(19-21-37)24-12-6-3-7-13-24/h3,6-9,12-15,23,27H,2,4-5,10-11,16-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFUPHRGAFEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the imidazo[1,2-c]quinazolinone core with the compound in , but differs in the acetamide substituent (cyclohexyl-methyl vs. isopropylphenyl). This modification may enhance steric bulk and alter target selectivity.
- Compared to the oxazole-hydrazine derivative in , the target compound lacks a hydrazine linker, which could reduce metabolic instability associated with hydrazine moieties.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving diazonium salt coupling for core functionalization and amide bond formation .
- The absence of reported melting points or solubility data for the target compound necessitates extrapolation from analogues. Its cyclohexyl-methyl group may reduce aqueous solubility compared to .
Bioactivity and Target Profiling
Table 3: Bioactivity Correlations and Computational Predictions
*Similarity metrics calculated using Morgan fingerprints or MACCS keys as in .
Key Observations :
- The 4-phenylpiperazine moiety suggests affinity for kinase targets (e.g., PI3K/AKT) and serotonin receptors, as seen in .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Constructing the imidazo[1,2-c]quinazoline core via cyclization reactions under controlled temperatures and inert atmospheres .
- Functionalization : Introducing the sulfanyl group through nucleophilic substitution and coupling the 4-phenylpiperazine moiety via amide bond formation .
- Final acylation : Attaching the N-cyclohexyl-N-methylacetamide group using standard acylation reagents like EDCI/HOBt . Key challenges include minimizing side reactions during coupling steps, which require precise stoichiometric control .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : To verify proton and carbon environments, particularly for distinguishing fused-ring systems and substituents .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : Resolves bond lengths and angles in the crystalline state, critical for validating stereochemistry . Purity is assessed via HPLC (>95% purity threshold) and TLC monitoring during synthesis .
Q. What functional groups dominate its reactivity?
Key groups include:
- Sulfanyl (-S-) : Prone to oxidation (e.g., forming sulfoxides) or substitution reactions .
- Acetamide (-NHCO-) : Participates in hydrolysis under acidic/basic conditions .
- Imidazoquinazoline core : Aromatic electrophilic substitution at electron-rich positions . Reactivity studies should prioritize inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sulfur or degradation of the fused-ring system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent (DMF vs. THF), and catalyst loading .
- In-line monitoring : Use flow chemistry to track intermediate formation and adjust parameters in real time .
- Side reaction mitigation : Employ scavenger resins or gradient purification to remove byproducts .
Q. How to resolve contradictory data in biological activity assays?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement .
- Purity verification : Re-analyze compound batches via NMR/MS to rule out impurities as confounding factors .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple cell lines .
Q. What computational methods predict binding affinity to target enzymes?
- Molecular docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets, guided by X-ray crystallography data .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .
- QSAR modeling : Correlate substituent modifications (e.g., phenylpiperazine) with activity trends from analogous compounds .
Q. How to design derivatives to enhance bioavailability?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Structural simplification : Reduce molecular weight by replacing the cyclohexyl group with smaller alkyl chains while retaining activity .
- LogP optimization : Balance hydrophobicity using substituents like methoxy or fluorine to enhance membrane permeability .
Q. How to address solubility challenges in in vitro testing?
- Co-solvents : Use DMSO-ethanol mixtures (≤5% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
- Salt formation : Convert the free base to a hydrochloride salt for improved solubility in buffered solutions .
Q. What structural features drive its enzyme inhibition?
- Imidazoquinazoline core : Mimics ATP’s adenine moiety, enabling competitive binding to kinase pockets .
- Sulfanyl linker : Enhances hydrophobic interactions with catalytic lysine residues .
- 4-Phenylpiperazine : Stabilizes charge-charge interactions via its tertiary amine group . Mutagenesis studies on target enzymes can validate these interactions .
Q. How to ensure compound stability during long-term storage?
- Storage conditions : Store at -20°C under argon in amber vials to prevent photodegradation .
- Lyophilization : Freeze-dry in sucrose matrix for reconstitution in buffer .
- Stability assays : Monitor degradation via accelerated thermal testing (40°C/75% RH) and LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
